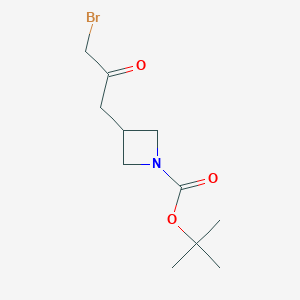
(3-(Fluoromethyl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-(Fluoromethyl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone” is a complex organic compound. It contains an azetidine ring, which is a four-membered heterocyclic ring with three carbon atoms and one nitrogen atom . The compound also contains a benzofuran moiety, which is a heterocyclic compound consisting of fused benzene and furan rings .
Molecular Structure Analysis
The molecular structure of this compound is complex, with an azetidine ring attached to a benzofuran ring via a methanone group . The azetidine ring contains a fluoromethyl group, and the benzofuran ring has a methoxy group attached .Physical And Chemical Properties Analysis
Specific physical and chemical properties of this compound are not provided in the available resources .Mécanisme D'action
The mechanism of action of (3-(Fluoromethyl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and the development of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to have neuroprotective effects in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3-(Fluoromethyl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone in lab experiments is its potential as a drug candidate for the treatment of certain diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in research.
Orientations Futures
There are several future directions for research on (3-(Fluoromethyl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone. One area of interest is in the development of new drugs based on its structure and properties. Another area of interest is in further understanding its mechanism of action and how it can be optimized for use in research. Additionally, research on its potential use in other areas, such as agriculture and environmental science, could also be explored.
Méthodes De Synthèse
The synthesis of (3-(Fluoromethyl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone involves several steps. One method involves the reaction of 7-methoxybenzofuran-2-carboxylic acid with thionyl chloride to form 7-methoxybenzofuran-2-yl chloride. This is then reacted with (3-aminomethyl)azetidine dihydrochloride to form (3-(amino)methyl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone. Finally, this compound is treated with fluoromethyl iodide to form the desired compound.
Applications De Recherche Scientifique
(3-(Fluoromethyl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone has been studied for its potential use in various scientific research applications. One area of interest is in the development of new drugs for the treatment of certain diseases. This compound has been shown to have potential as a drug candidate for the treatment of certain types of cancer and neurological disorders.
Safety and Hazards
Propriétés
IUPAC Name |
[3-(fluoromethyl)azetidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3/c1-18-11-4-2-3-10-5-12(19-13(10)11)14(17)16-7-9(6-15)8-16/h2-5,9H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJZHQCCIXRHFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CC(C3)CF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Difluoromethoxy)-3-ethoxyphenyl]methanamine](/img/structure/B2693298.png)


![9-((4-benzoylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2693302.png)

![Phenyl-[4-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazole-5-carbonyl]phenyl]methanone](/img/structure/B2693307.png)
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2693309.png)
![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2693310.png)

![4-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B2693312.png)
![(5-Bromofuran-2-yl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2693314.png)

